molecular formula C13H18O3 B13944508 3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol CAS No. 63991-84-4

3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol

Cat. No.: B13944508
CAS No.: 63991-84-4
M. Wt: 222.28 g/mol
InChI Key: RQKDNQXTAVOGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tetrahydronaphthalene moiety linked to a propanediol group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol can be achieved through several synthetic routes. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ol: A precursor in the synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol.

    3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanenitrile: A structurally similar compound with a nitrile group instead of hydroxyl groups.

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

63991-84-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propane-1,2-diol

InChI

InChI=1S/C13H18O3/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h5-7,12,14-15H,1-4,8-9H2

InChI Key

RQKDNQXTAVOGPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.